

A Technical Guide to VU0155041 and VU0155041 Sodium for Drug Development Professionals

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Compound of Interest

Compound Name: VU0155041 sodium

Cat. No.: B15618952

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An In-depth Analysis of the Core Physicochemical and Pharmacological Differences

This technical guide provides a comprehensive comparison of VU0155041 and its sodium salt, **VU0155041 sodium**, for researchers, scientists, and drug development professionals. This document outlines the key distinctions in their chemical properties, biological activity, and practical handling, supported by structured data, experimental methodologies, and visual diagrams of relevant signaling pathways.

Executive Summary

VU0155041 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4), a promising target for the treatment of neurological and psychiatric disorders. For practical applications in research and development, VU0155041 is often utilized in its sodium salt form. The primary distinction between VU0155041 and **VU0155041 sodium** lies in their physicochemical properties, most notably a significant difference in aqueous solubility. This guide will delve into these differences to inform compound selection and experimental design.

Chemical and Physical Properties: A Comparative Analysis

The fundamental difference between VU0155041 and its sodium salt is the substitution of the acidic proton of the carboxylic acid group with a sodium ion. This conversion has a significant

impact on the compound's physical properties, as detailed in the comparative data below.

Property	VU0155041	VU0155041 Sodium
Chemical Name	2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid	cis-2-[[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid sodium salt
Molecular Formula	C ₁₄ H ₁₅ Cl ₂ NO ₃	C ₁₄ H ₁₄ Cl ₂ NNaO ₃
Molecular Weight	316.2 g/mol	338.16 g/mol
CAS Number	1093757-42-6	1259372-69-4
Appearance	Solid	Solid
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). Soluble in 1 eq. NaOH to 100 mM.	Soluble in water (to 25 mM).
Storage	Store at -20°C	Desiccate at room temperature.

Key Takeaway: The most critical difference for researchers is the enhanced aqueous solubility of **VU0155041 sodium**, making it the preferred form for in vitro and in vivo studies requiring aqueous buffers.

Biological Activity: Potency and Mechanism of Action

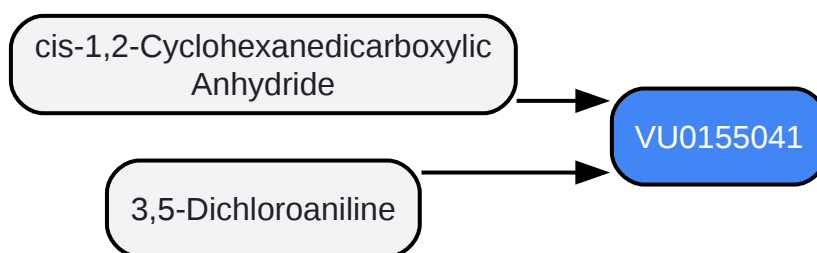
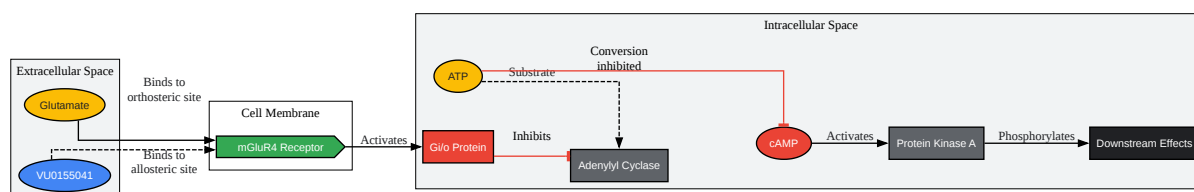
Both VU0155041 and its sodium salt exhibit potent and selective positive allosteric modulation of the mGluR4 receptor. The biological activity, as measured by the half-maximal effective concentration (EC₅₀), is comparable for both forms.

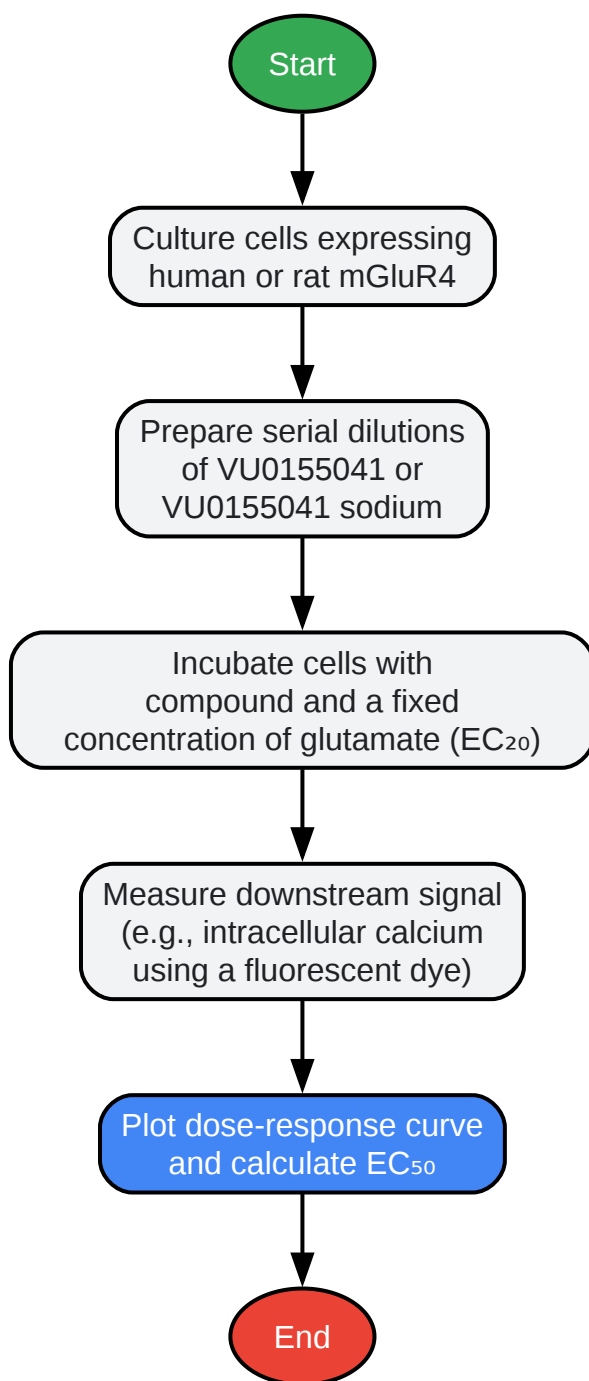
Parameter	Human mGluR4	Rat mGluR4
EC ₅₀	798 nM	693 nM

These EC₅₀ values are often cited interchangeably in the literature for both the free acid and the sodium salt, indicating that the conversion to the sodium salt does not significantly alter the compound's interaction with the mGluR4 receptor.

Signaling Pathway of mGluR4 Modulation

As a positive allosteric modulator, VU0155041 enhances the response of the mGluR4 receptor to its endogenous ligand, glutamate. The mGluR4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.





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